3,4-Difluorostyrene
Description
Significance of Fluorine Incorporation in Polymer Chemistry and Materials Science
The introduction of fluorine into polymer structures is a pivotal strategy in modern materials science, offering a pathway to materials with exceptional properties. mdpi.commdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to these enhancements. nih.gov This has led to the development of high-performance materials for diverse applications, including medical devices, coatings, and electronics. mdpi.comacademie-sciences.fr
The presence of fluorine atoms in a polymer chain imparts a range of beneficial properties. These include exceptional chemical and thermal stability, low surface energy, and a low refractive index and dielectric constant. mdpi.com The strong carbon-fluorine bond contributes to the polymer's durability and resistance to degradation. nih.govmt.com This results in materials with enhanced weather resistance and chemical inertness. sciengine.com The incorporation of fluorine can also influence a polymer's electrical properties, making fluoropolymers valuable in piezoelectric materials, energy storage capacitors, and flexible electronics. sciengine.comresearchgate.net
Systematic studies have shown that increasing the fluorine content can increase a polymer's band gap, a desirable trait for high-temperature dielectric polymers. acs.orggatech.edunih.gov However, it can also lead to a lower glass transition temperature and increased conduction loss in some cases. acs.orggatech.edunih.gov The specific placement of fluorine atoms on the monomer unit allows for fine-tuning of the resulting polymer's properties to suit specific applications.
Fluorinated polymers are integral to the design of functional materials due to their unique combination of properties. mdpi.com Their chemical inertness and thermal stability make them suitable for applications in harsh environments. nii.ac.jp In the realm of energy applications, fluorinated polymers are used in proton exchange membranes for fuel cells, where their structure allows for improved oxidation resistance and ionic conductivity. acs.org Furthermore, the low surface energy of fluoropolymers leads to hydrophobic and sometimes oleophobic surfaces, which are valuable for creating non-stick coatings and self-cleaning materials. acs.org The versatility of fluorination allows for the creation of materials with tailored functionalities, from biomedical devices to advanced electronics. nih.govacademie-sciences.fr
Impact on Polymer Properties and Performance
Overview of Styrenic Derivatives in Polymer Synthesis
Styrene (B11656) and its derivatives are versatile monomers in polymer chemistry. mdpi.comnii.ac.jp The vinyl group attached to the benzene (B151609) ring is highly reactive and readily undergoes polymerization, forming long polystyrene chains. mdpi.com This reactivity allows for the synthesis of a wide array of copolymers with varied properties by incorporating different functional groups onto the styrene monomer. acs.org These modifications can enhance properties such as thermal stability, chemical resistance, and mechanical strength.
The polymerization of styrenic derivatives can be achieved through various methods, including radical, anionic, and cationic polymerization. cmu.edu Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over the polymer's molecular weight and architecture. core.ac.uksigmaaldrich.com This control is crucial for creating well-defined polymers for specialized applications. Styrene-based polymers are utilized in a vast range of products, from common plastics to advanced materials for fuel cells and other high-tech applications. mdpi.com
Specific Research Focus on 3,4-Difluorostyrene within the Fluorinated Styrene Class
Within the class of fluorinated styrenes, this compound has garnered specific research interest. The meta and para positioning of the two fluorine atoms on the benzene ring significantly influences the electronic properties of the monomer. This substitution pattern lowers the electron density in the aromatic ring, which can be advantageous in certain chemical reactions and polymerization processes.
Research has explored the use of this compound as a monomer in the production of various polymers and copolymers. Its incorporation is known to enhance the thermal stability and chemical resistance of the resulting materials. lookchem.com Furthermore, it serves as a building block in organic synthesis for creating more complex molecules, including pharmaceutical intermediates. chemicalbook.comrsc.orgnih.gov The unique properties stemming from its specific difluoro-substitution pattern make this compound a valuable component in the development of advanced materials for a variety of applications, including organic electronics. lookchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6F2 | lookchem.com |
| Molecular Weight | 140.13 g/mol | nih.gov |
| Boiling Point | 65-66 °C (at 61-62 Torr) | lookchem.com |
| Density | ~1.124 g/cm³ | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWIGZODEBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607963 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-03-8 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIFLUOROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Difluorostyrene
Historical and Current Synthetic Routes
Established methods for the synthesis of 3,4-difluorostyrene primarily rely on the transformation of precursors that already contain the 1,2-difluorobenzene (B135520) core. These routes include dehydrohalogenation, catalytic coupling reactions, and reactions involving specific difluoro-olefination reagents.
Dehydrohalogenation Approaches
Dehydrohalogenation is a classic and fundamental method for the synthesis of alkenes, involving the elimination of a hydrogen halide from an alkyl halide substrate. nih.govsciencemadness.org This reaction is typically promoted by a strong base. In the context of this compound synthesis, a suitable precursor would be a 1-haloethyl-3,4-difluorobenzene, such as 1-(1-chloroethyl)-3,4-difluorobenzene or 1-(2-chloroethyl)-3,4-difluorobenzene.
The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the carbon bearing the halogen. Commonly used bases for this transformation include potassium tert-butoxide or sodium ethoxide in an alcoholic solvent. epa.gov The choice of a bulky base like potassium tert-butoxide can be advantageous in minimizing side reactions. While this method is a general strategy for alkene synthesis, specific high-yield examples for this compound in peer-reviewed literature are less commonly detailed than other methods like the Wittig reaction.
Catalytic Coupling Reactions
Catalytic coupling reactions represent a versatile and widely employed strategy for the formation of carbon-carbon bonds. The Wittig reaction, in particular, is a prominent and well-documented method for the synthesis of this compound. wikipedia.org
This reaction involves the treatment of 3,4-difluorobenzaldehyde (B20872) with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt. organic-chemistry.orgt-kougei.ac.jp A common procedure involves reacting methyltriphenylphosphonium (B96628) bromide with a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like toluene (B28343) to form the reactive ylide. organic-chemistry.orgt-kougei.ac.jprsc.org The subsequent addition of 3,4-difluorobenzaldehyde to this mixture yields this compound. organic-chemistry.orgt-kougei.ac.jp
| Reactants | Reagents & Solvents | Product | Notes |
| 3,4-Difluorobenzaldehyde, Methyltriphenylphosphonium bromide | DBU, Toluene | This compound | This method is a key step in the synthesis of intermediates for pharmaceuticals. The reaction is typically heated to facilitate the conversion. wikipedia.orgorganic-chemistry.orgt-kougei.ac.jprsc.org |
Other transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are theoretically applicable for the synthesis of this compound. For instance, a Heck reaction could involve the coupling of 1,2-difluorobenzene with a vinylating agent, or a Suzuki coupling could pair a vinylboronic acid derivative with a 3,4-difluorohalobenzene. However, specific, optimized examples for the direct synthesis of this compound using these methods are not as frequently reported as the Wittig approach.
Reaction of Benzaldehyde with Sodium Chlorodifluoroacetate
A notable method for the synthesis of β,β-difluorostyrenes involves the reaction of an aldehyde with sodium chlorodifluoroacetate in the presence of a phosphine. nih.gov This approach can be applied to the synthesis of 1,1-difluoroalkenes from various aldehydes.
The reaction is typically carried out by heating a mixture of the aldehyde (in this case, 3,4-difluorobenzaldehyde), sodium chlorodifluoroacetate, and triphenylphosphine (B44618) in a high-boiling ether solvent such as diglyme. nih.govnih.gov The thermal decomposition of sodium chlorodifluoroacetate generates a difluorocarbene intermediate, which is trapped by triphenylphosphine to form a phosphorus ylide, (C₆H₅)₃P=CF₂. nih.gov This ylide then reacts with the aldehyde in a Wittig-like fashion to produce the desired difluorostyrene (B1617740). This method provides a direct route to gem-difluoroalkenes.
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Conditions |
| 3,4-Difluorobenzaldehyde | Sodium chlorodifluoroacetate | Triphenylphosphine / Diglyme | This compound | Elevated temperatures (e.g., 160°C) under inert atmosphere. nih.govnih.gov |
Stereospecific Preparation Methods
While this compound itself is an achiral molecule, the stereochemistry of the double bond can be a critical factor in its synthesis, particularly when it is an intermediate in a larger synthetic sequence. The Wittig reaction is a key example where stereoselectivity can be observed.
The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers) is highly dependent on the nature of the phosphorus ylide used. nih.govacs.org Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene under salt-free conditions. nih.govresearchgate.net In contrast, stabilized ylides (containing electron-withdrawing groups) generally yield the (E)-alkene with high selectivity. acs.org For semi-stabilized ylides, such as those with an aryl substituent, the selectivity can be poor. nih.gov Since the synthesis of this compound from 3,4-difluorobenzaldehyde involves a simple methylene (B1212753) ylide, the concept of E/Z isomerism does not apply to the product itself. However, if a substituted ylide were used to create a substituted styrene (B11656), these stereochemical considerations would be paramount.
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For fluorinated compounds, transition metal-catalyzed reactions are at the forefront of these innovations.
Transition Metal-Catalyzed Fluorination/Fluoroalkylation
The direct introduction of fluorine atoms onto an aromatic ring or into a molecule via transition-metal catalysis is a highly active area of research. These methods often involve the activation of C-H bonds, offering a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials.
However, the direct synthesis of this compound via a late-stage C-H fluorination of styrene or a related unsaturated precursor is not a commonly reported strategy. The high reactivity of the vinyl group under many catalytic conditions and the challenge of controlling regioselectivity for the introduction of two adjacent fluorine atoms on the benzene (B151609) ring make this a difficult transformation. Instead, advanced strategies more commonly focus on the C-H vinylation of a pre-existing difluorinated aromatic compound. For example, methods for the direct C-H vinylation of 1,2-difluorobenzene could theoretically provide a route to this compound. Research in this area is ongoing, with the aim of developing catalysts that can functionalize C-H bonds with high precision and efficiency.
Cyanomethylation of α-(Trifluoromethyl)styrenes to Cyanated Difluorostyrene Derivatives
A significant synthetic route involves the cyanomethylation of α-(trifluoromethyl)styrenes to produce cyanated gem-difluoroalkene derivatives. sioc-journal.cn This method stands out for its efficiency and use of readily available materials. The process utilizes acetonitrile (B52724) as the cyanomethyl carbanion (CH₂CN⁻) source, which is a cost-effective and common laboratory reagent. sioc-journal.cn
The reaction proceeds through a proposed S_N2' mechanism. It is typically carried out in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), which deprotonates the acetonitrile. sioc-journal.cn The reaction is generally conducted at room temperature and reaches completion within approximately one hour, yielding the desired cyanated difluorostyrene derivatives in moderate to good yields. sioc-journal.cn This approach demonstrates good functional group compatibility and a broad substrate scope. sioc-journal.cn
A general procedure involves dissolving the starting α-(trifluoromethyl)styrene in acetonitrile under an argon atmosphere. A solution of LiHMDS in a solvent like tetrahydrofuran (B95107) (THF) is then added dropwise. sioc-journal.cn After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted using an organic solvent like ethyl acetate (B1210297). sioc-journal.cn
| Substrate (α-(Trifluoromethyl)styrene derivative) | Product (Cyanated Difluorostyrene derivative) | Yield (%) |
|---|---|---|
| α-(Trifluoromethyl)styrene | 3-(Fluoromethylidene)-4-phenylbut-3-enenitrile | 75 |
| 4-Methyl-α-(trifluoromethyl)styrene | 3-(Fluoromethylidene)-4-(p-tolyl)but-3-enenitrile | 82 |
| 4-Methoxy-α-(trifluoromethyl)styrene | 3-(Fluoromethylidene)-4-(4-methoxyphenyl)but-3-enenitrile | 85 |
| 4-Chloro-α-(trifluoromethyl)styrene | 4-(4-Chlorophenyl)-3-(fluoromethylidene)but-3-enenitrile | 78 |
| 3-Bromo-α-(trifluoromethyl)styrene | 4-(3-Bromophenyl)-3-(fluoromethylidene)but-3-enenitrile | 65 |
Chemoenzymatic Synthesis and Biocatalysis for Stereoselective Transformations
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for creating stereospecific molecules. nih.gov A notable application is the chemoenzymatic synthesis of a key cyclopropane (B1198618) intermediate used in the production of pharmaceuticals. caltech.edu This process involves the highly stereoselective cyclopropanation of this compound. nih.gov
In this transformation, an engineered enzyme, specifically a truncated globin from Bacillus subtilis, catalyzes the reaction between this compound and ethyl diazoacetate. nih.govcaltech.edu This enzymatic process yields ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with exceptional precision. caltech.edu The reaction achieves a high yield of 79%, with outstanding diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov This single-step biocatalytic route highlights the potential of using engineered enzymes to replace complex, multi-step chemical syntheses, offering a cleaner and more efficient pathway. caltech.eduresearchgate.net The intrinsic chirality of enzymes makes them potent tools for developing such stereoselective transformations. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing yield and ensuring the efficiency of synthetic processes. scielo.br This involves a systematic variation of conditions to find the ideal balance for the desired transformation. researchgate.net
Influence of Temperature, Catalysts, and Solvents
The choice of temperature, catalyst, and solvent profoundly impacts the outcome of chemical reactions involving the synthesis of fluorinated styrenes and their derivatives.
Temperature : In the cyanomethylation of α-(trifluoromethyl)styrenes, the reaction proceeds smoothly at room temperature, which is advantageous for energy efficiency and minimizing side reactions. sioc-journal.cn In other syntheses, such as certain solvent- and catalyst-free reactions, a higher temperature of around 80 °C may be required to achieve optimal yields. mdpi.com
Catalysts : The catalyst is a key component. In the cyanomethylation reaction, a strong base like LiHMDS acts as the catalyst to initiate the reaction by deprotonating acetonitrile. sioc-journal.cn For biocatalytic cyclopropanation, the catalyst is a specifically engineered heme enzyme, which dictates the high stereoselectivity of the reaction. caltech.edugoogle.com The development of new catalysts, including biocatalysts, is a continuous effort to improve reaction efficiency and selectivity. researchgate.netscispace.com
Solvents : The solvent plays a critical role in dissolving reactants and influencing reaction pathways. For the cyanomethylation reaction, acetonitrile serves as both the solvent and a key reactant. sioc-journal.cn Tetrahydrofuran (THF) is also used as a solvent for the base. sioc-journal.cn In other contexts, solvents like toluene have been identified as optimal for specific coupling reactions. researchgate.net The selection of an appropriate solvent is a balance between solubility, reactivity, and environmental considerations. nih.gov
Purity Enhancement Techniques
After synthesis, purification is essential to isolate the target compound from unreacted starting materials, byproducts, and reagents. A standard and effective method for purifying non-volatile organic compounds is column chromatography. sioc-journal.cn
For the cyanated difluorostyrene derivatives synthesized via cyanomethylation, the crude product mixture is purified using column chromatography on silica (B1680970) gel. sioc-journal.cn A solvent system, typically a mixture of hexane (B92381) and ethyl acetate in varying ratios (e.g., 10:1 to 6:1), is used as the mobile phase to elute the components through the stationary silica gel. This technique separates the compounds based on their differential adsorption to the silica, allowing for the isolation of the pure target product. sioc-journal.cn
Homopolymerization Studies of 3,4 Difluorostyrene
Mechanistic Investigations of 3,4-Difluorostyrene Polymerization
The polymerization of this compound can be approached through several mechanistic pathways, including radical, anionic, and cationic routes. The substitution pattern of the fluorine atoms on the aromatic ring influences the electron density of the vinyl group, which is a critical factor in determining the feasibility and kinetics of each polymerization type.
Free Radical Polymerization Kinetics and Mechanisms
Free radical polymerization is a common method for vinyl monomers and proceeds via a three-step mechanism: initiation, propagation, and termination.
Initiation: The process begins with the decomposition of an initiator, such as 2,2′-Azobis(2-methylpropionitrile) (AIBN), to generate primary radicals. wikipedia.orgnih.gov These radicals then add to a this compound monomer, forming a new radical species.
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain.
Termination: The growth of polymer chains is concluded when two growing radical chains react with each other through combination or disproportionation.
Anionic Polymerization Pathways
Anionic polymerization is characterized by a propagating chain end that carries a negative charge. This method is generally effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion.
The polymerization is typically initiated by strong nucleophiles, such as organolithium compounds like sec-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107). fishersci.nosigmaaldrich.comfishersci.no The process involves the addition of the anionic initiator to the vinyl group of the monomer. For anionic polymerization to proceed effectively, chain transfer and termination reactions must be minimized, which is often achieved by working under high purity conditions. While specific studies on the anionic homopolymerization of this compound are limited, the electron-withdrawing nature of the fluorine atoms suggests its potential susceptibility to this type of polymerization.
Cationic Polymerization Considerations
Cationic polymerization proceeds through a propagating chain end with a positive charge (a carbocation). This mechanism requires monomers with electron-donating substituents that can stabilize the positive charge on the carbocation intermediate.
Initiation is typically achieved using strong acids or Lewis acids, such as Boron trifluoride (BF₃) or Tin(IV) chloride (SnCl₄), often with a co-initiator like water. fishersci.fifishersci.iewikipedia.orgamericanelements.com The fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing. This property destabilizes the carbocation that would form upon the addition of a cationic initiator to the vinyl group, making this compound a poor candidate for cationic polymerization under typical conditions.
Controlled Radical Polymerization (CRP) Techniques
Controlled Radical Polymerization (CRP) methods, also known as living radical polymerization, offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These techniques introduce a dynamic equilibrium between active propagating radicals and a majority of dormant species.
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers. It achieves control by adding a specific chain transfer agent, typically a thiocarbonylthio compound like 2-Cyano-2-propyl dodecyl trithiocarbonate, to a conventional free-radical polymerization system. wikidata.orgnih.gov The mechanism involves a rapid and reversible transfer of the thiocarbonylthio group between active and dormant polymer chains. This process ensures that all chains have an equal probability of growth, leading to polymers with low polydispersity. The polymerization is initiated by a standard radical initiator, like AIBN. wikipedia.org Although detailed studies on the RAFT homopolymerization of this compound are not widely reported, the technique's robustness with various functionalized styrenes suggests its applicability.
| Component | Example | Function |
|---|---|---|
| Monomer | This compound | Polymer building block |
| Initiator | 2,2′-Azobis(2-methylpropionitrile) (AIBN) | Source of primary radicals |
| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate | Chain transfer agent for controlled growth |
| Solvent | Toluene (B28343) or Dioxane | Solubilizes components |
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that uses a transition metal complex as a catalyst to establish an equilibrium between active and dormant species. A typical ATRP system for a styrene-type monomer would consist of the monomer, an alkyl halide initiator, and a catalyst system composed of a copper(I) halide (e.g., Copper(I) bromide) and a ligand (e.g., Tris(2-pyridylmethyl)amine). fishersci.nosigmaaldrich.comfishersci.fifishersci.com
The mechanism operates through the reversible transfer of a halogen atom from the dormant polymer chain to the copper(I) complex, which generates a propagating radical and a copper(II) species. wikipedia.org This process keeps the concentration of active radicals low, minimizing termination reactions. ATRP has been successfully employed for the polymerization of various fluorinated styrenes, yielding well-defined polymers.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights and low dispersity. sigmaaldrich.comwikipedia.org The mechanism relies on the reversible cleavage of an alkoxyamine initiator, which generates a propagating radical and a stable nitroxide radical. wikipedia.org This nitroxide reversibly caps (B75204) the growing polymer chain, establishing an equilibrium between active and dormant species and thereby minimizing irreversible termination reactions. wikipedia.org
While specific studies detailing the homopolymerization of this compound via NMP are not extensively documented in the reviewed literature, the technique is well-established for styrene (B11656) and its derivatives. sigmaaldrich.comrsc.org Controlled radical polymerization methods, including NMP, are considered primary routes for the synthesis of fluorinated (co)polymers due to their versatility. fluorine1.rumdpi.com For instance, NMP has been effectively used in the copolymerization of styrene with α-trifluoromethylstyrene, another fluorinated monomer, utilizing initiators like BlocBuilder MA® to produce copolymers with controlled compositions and narrow molecular weight distributions. mdpi.comnih.gov The successful application of NMP to other styrenic monomers suggests its potential as a viable method for the controlled homopolymerization of this compound, although specific reaction kinetics and conditions would require empirical determination. rsc.orgmdpi.com
Impact of Fluorine Substitution Pattern on Polymerization Reactivity
The number and position of fluorine atoms on the styrene ring profoundly influence the monomer's chemical and physical properties, which in turn dictates its polymerization behavior. nih.govgfzxb.org
Comparative Analysis with Other Fluorinated Styrenes and Unfluorinated Styrene
The polymerization behavior of this compound is best understood when compared with unfluorinated styrene and other fluorinated isomers. The interplay between electronic and steric effects varies significantly with the substitution pattern, leading to different reactivity profiles.
Styrene: As the parent monomer, styrene serves as the baseline. Its vinyl group is relatively electron-rich, and it undergoes polymerization readily via various mechanisms, including radical, cationic, and anionic routes.
2,6-Difluorostyrene: In this isomer, the two fluorine atoms are in the ortho positions, adjacent to the vinyl group. This placement results in significant steric hindrance, which impedes the polymerization process and leads to reduced polymerization rates compared to styrene.
2,3,4,5,6-Pentafluorostyrene (B1630577) (PFS): With five fluorine atoms, PFS is highly electron-deficient. This strong electronic deactivation, combined with some steric effect from the ortho-fluorines, makes its polymerization behavior distinct. It has been successfully polymerized using controlled radical methods like ATRP and RAFT, yielding polymers with high thermal stability and hydrophobicity. fluorine1.ruresearchgate.net The polymerization kinetics can be relatively fast, reflecting the electron-withdrawing character of the numerous fluorine atoms. researchgate.net
This compound: Possessing a combination of meta and para fluorine atoms, this monomer is electronically deactivated but not sterically hindered. This profile suggests that its polymerization reactivity will be different from both styrene and its ortho-substituted counterparts. The electron-deficient nature of the double bond makes it less reactive than styrene in some contexts but avoids the kinetic penalties imposed by steric bulk seen in 2,6-difluorostyrene.
| Monomer | Dominant Effect | Impact on Polymerization Reactivity |
|---|---|---|
| Styrene | Baseline (no substitution effects) | Readily polymerizable by various methods. |
| This compound | Electronic (electron-withdrawing) | Reactivity is modified by the electron-deficient vinyl group; minimal steric hindrance. |
| 2,6-Difluorostyrene | Steric (hindrance) | Reduced polymerization rates due to steric obstruction at the ortho positions. |
| 2,3,4,5,6-Pentafluorostyrene | Electronic (highly electron-withdrawing) | High reactivity in controlled radical polymerizations; produces polymers with enhanced thermal stability. researchgate.net |
Copolymerization Behavior of 3,4 Difluorostyrene
Copolymerization with Unfluorinated Styrenic Monomers
3,4-Difluorostyrene can be copolymerized with unfluorinated styrenic monomers, such as styrene (B11656), primarily through radical polymerization techniques. sioc-journal.cn The introduction of the difluorostyrene (B1617740) units into a polystyrene chain can significantly alter the resulting copolymer's properties. The fluorine atoms affect the electron density of the vinyl group, which in turn influences its reactivity compared to unsubstituted styrene.
In studies involving similar fluorinated styrenes, such as α-(difluoromethyl)styrene (DFMST), radical copolymerization with styrene has been successfully demonstrated. nih.gov Although DFMST did not undergo homopolymerization, it readily formed copolymers with styrene, with the fluorinated monomer content reaching up to 48.2 mol%. nih.gov The resulting copolymers exhibited molar masses ranging from 1,900 to 17,200 g/mol . nih.gov This indicates that even with the presence of fluorine substituents, which can retard the rate of polymerization, viable copolymers can be synthesized. nih.govrsc.org The inclusion of this compound is expected to impart increased thermal stability and specific surface properties to the final material compared to pure polystyrene.
Copolymerization with Other Fluorinated Monomers
The copolymerization of this compound with other fluorinated monomers, such as 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS), allows for the creation of copolymers with a high degree of fluorination. These all-fluorinated copolymers are of interest for applications requiring high thermal stability and chemical resistance. chempedia.info
Research on the copolymerization of styrene with PFS shows a strong tendency towards alternation, driven by the differing electronic properties of the monomers. colab.ws Similarly, copolymerization between different fluorinated styrenes, such as α-trifluoromethylstyrene (TFMST) and PFS, has been achieved. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to be a particularly effective method for copolymerizing styrene and PFS, yielding alternating copolymers with well-controlled molecular weights. fluorine1.ru Given these precedents, it is feasible to copolymerize this compound with other fluorinated vinyl monomers like PFS to fine-tune the properties of the resulting fluoropolymers.
Reactivity Ratios and Their Determination
The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios, r₁ and r₂. These ratios are critical for predicting the final copolymer composition and microstructure.
The reactivity ratio is defined as the ratio of the rate constant for a radical adding a monomer of its own kind to the rate constant for it adding the other monomer. sigmaaldrich.com
Experimental Methodologies for Reactivity Ratio Determination
To determine reactivity ratios experimentally, a series of copolymerizations are typically carried out with varying initial monomer feed ratios. scielo.org The reactions are intentionally stopped at low conversion (usually <10%) to ensure the monomer feed composition remains relatively constant. scielo.org The resulting copolymer's composition is then determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. scielo.orgthermofisher.com
Several linearization methods have been traditionally used to calculate reactivity ratios from this data:
Fineman-Ross (F-R) Method : This method uses a linear equation to plot the monomer feed and copolymer composition data, where the slope and intercept correspond to the two reactivity ratios. scielo.orgrsc.orguobaghdad.edu.iq
Kelen-Tüdös (K-T) Method : This is a refinement of the F-R method that introduces a constant (α) to provide a more even distribution of data points, reducing bias in the graphical analysis. rsc.orgscielo.orgrsc.org
While widely used, these linearization methods have been criticized for potential inaccuracies, and more robust integrated or non-linear least-squares methods are now often recommended. rsc.orgquemix.com
Theoretical Models (e.g., Alfrey-Price Equation, Q-e Scheme)
The Alfrey-Price Q-e scheme is a semi-empirical model used to predict monomer reactivity ratios. free.frcmu.edu It assigns two parameters to each monomer:
Q : Represents the reactivity of the monomer, influenced by resonance stabilization.
e : Represents the polarity of the monomer's vinyl group, which affects the electrostatic interactions during polymerization.
The scheme relates the reactivity ratios (r₁ and r₂) to the Q and e values of the two monomers (M₁ and M₂) as follows:
r₁ = (Q₁ / Q₂) * exp[-e₁ * (e₁ - e₂)] r₂ = (Q₂ / Q₁) * exp[-e₂ * (e₂ - e₁)]
Styrene is used as the reference monomer, with defined values of Q = 1.0 and e = -0.8. free.frchegg.com The electron-withdrawing fluorine atoms on the aromatic ring of this compound are expected to decrease the electron density of the vinyl group, resulting in a more positive 'e' value compared to styrene. This difference in polarity would favor cross-propagation over homopropagation, particularly when copolymerized with an electron-rich monomer. For instance, the copolymerization of styrene (e = -0.8) and PFS (which is highly electron-deficient) shows a strong alternating tendency, reflected in reactivity ratios that are both much less than 1. colab.ws
Table 1: Alfrey-Price Q-e Values for Selected Monomers
Data sourced from various compilations. googleapis.com
Microstructure and Sequence Distribution in Copolymers
The microstructure of a copolymer—that is, the arrangement of monomer units along the polymer chain—is directly influenced by the reactivity ratios. The product of the reactivity ratios (r₁r₂) is a key indicator of the sequence distribution:
r₁r₂ ≈ 1 : The two monomers add to the growing chain at a rate proportional to their concentration in the feed, resulting in a random copolymer .
r₁r₂ ≈ 0 : Each growing radical strongly prefers to add the other monomer, leading to a highly alternating copolymer (e.g., A-B-A-B-A-B). This is common for monomer pairs with a large difference in their 'e' values.
r₁ > 1 and r₂ > 1 : Both monomers prefer to add themselves, which would lead to block copolymers . This scenario is rare in free-radical polymerization.
r₁ > 1 and r₂ < 1 (or vice versa): One monomer is more reactive than the other, leading to a copolymer that is initially rich in the more reactive monomer, with the composition drifting as the reaction proceeds.
For copolymers of this compound, the sequence distribution can be analyzed using NMR spectroscopy. rsc.org Techniques like 1H, 13C, and especially 19F NMR are powerful tools for quantifying the copolymer composition and identifying the sequence of monomer units (e.g., diads and triads). colab.wsresearchgate.net For example, in the copolymerization of styrene and PFS, NMR analysis confirmed the formation of a highly alternating structure. colab.ws
Controlled Copolymer Architectures
Modern controlled radical polymerization (CRP) techniques enable the synthesis of copolymers with precisely defined architectures, such as block and gradient copolymers. fluorine1.ru These methods are applicable to fluorinated styrenes.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully used to synthesize well-defined block copolymers containing fluorinated monomers like PFS. fluorine1.rupsu.eduresearchgate.net Atom Transfer Radical Polymerization (ATRP) has also been employed to create di- and triblock copolymers of styrene and PFS. google.com
Significantly, this compound has been identified as a suitable monomer for the creation of gradient block copolymers via controlled polymerization methods. google.comumich.edu In a gradient copolymer, the composition changes gradually along the polymer chain from one monomer to the other. sjtu.edu.cn This is typically achieved in a semi-batch process where one comonomer is slowly added to the polymerization of the other. sjtu.edu.cnrsc.org The ability to create such controlled architectures opens up possibilities for tailoring the properties of materials for specific high-tech applications, such as directed self-assembly in microelectronics. google.comumich.edu
Table 2: Chemical Compounds and PubChem CIDs
Data sourced from PubChem.
Block Copolymers and Multiblock Copolymers
While specific peer-reviewed studies detailing the synthesis of block copolymers exclusively from this compound are not widely documented, the principles of controlled polymerization are broadly applicable. For instance, ATRP has been successfully employed to create block copolymers from other fluorinated styrenes, such as pentafluorostyrene, in combination with monomers like styrene. guidechem.com These processes typically involve the use of a macroinitiator—a polymer chain functionalized with an active site—to initiate the polymerization of the second monomer, thereby growing the subsequent block. rsc.org
The synthesis of multiblock copolymers, which consist of multiple alternating blocks, can be achieved through iterative addition of monomers or by coupling pre-synthesized polymer blocks. nih.govnih.gov Techniques like RAFT polymerization are particularly effective for synthesizing multiblock copolymers due to the high end-group fidelity of the dormant polymer chains, which can be reactivated for further chain extension. mdpi.com The inclusion of this compound in such architectures is anticipated to impart properties characteristic of fluoropolymers, such as thermal stability and chemical resistance, to the resulting material.
The table below illustrates a hypothetical synthesis scheme for a diblock copolymer using a controlled polymerization technique, which could be adapted for this compound.
| Step | Action | Monomer(s) | Result |
| 1 | Polymerize Monomer A | Styrene | Formation of a polystyrene macroinitiator |
| 2 | Add Monomer B | This compound | Growth of a poly(this compound) block from the macroinitiator |
| 3 | Terminate | - | Final Diblock Copolymer: Polystyrene-block-poly(this compound) |
This table represents a generalized synthetic route. Specific reaction conditions would need to be optimized.
Graft Copolymers
Graft copolymers consist of a primary polymer backbone to which one or more side chains of a different chemical composition are attached. nih.gov This architecture allows for the combination of distinct polymer properties in a single material. The synthesis of graft copolymers can be achieved through three primary methods: "grafting from," "grafting onto," and "grafting through." nih.govmdpi.com
Grafting From : In this approach, initiating sites are created along a polymer backbone. These sites then initiate the polymerization of a second monomer, causing new polymer chains to grow "from" the backbone. mdpi.com
Grafting Onto : This method involves reacting pre-synthesized polymer chains with functional groups along the backbone of another polymer. mdpi.com
Grafting Through : This technique uses a macromonomer—a polymer chain with a polymerizable end group—which is then copolymerized with other monomers to form a new backbone with the macromonomers incorporated as side chains. mdpi.com
There is a notable lack of specific research literature on graft copolymers involving this compound. However, the principles of graft copolymerization are well-established for other vinyl monomers. For example, monomers like styrene and methyl methacrylate (B99206) have been successfully grafted onto various polymer backbones, such as natural rubber or starch, to modify their properties. mdpi.comscirp.org It is plausible that this compound could be similarly employed. For instance, it could be grafted from a backbone like poly(vinylidene fluoride) to enhance aromatic content or modify surface properties. Conversely, a poly(this compound) backbone could be functionalized to have side chains of another polymer, such as poly(methyl methacrylate), grafted onto it to improve flexibility or processability. nih.gov
Influence of Copolymerization on Polymer Properties
The introduction of this compound as a comonomer into a polymer chain is expected to significantly influence the resulting material's properties due to the unique characteristics of the carbon-fluorine bond and the difluoro-substituted aromatic ring.
Thermal Properties: Fluoropolymers are well-known for their enhanced thermal stability. wikipedia.org The copolymerization of this compound can increase the degradation temperature of the resulting copolymer compared to its non-fluorinated counterpart. The glass transition temperature (Tg) of a copolymer can also be tailored by adjusting the comonomer ratio. Depending on the Tg of the poly(this compound) homopolymer relative to the comonomer's homopolymer, the copolymer's Tg will fall between the two, allowing for precise control over the material's service temperature. nih.gov For example, studies on other copolymers have shown that blending or copolymerization can alter the melting temperature (Tm) and crystallinity of the material. nih.govwikipedia.orgfishersci.pt
Mechanical Properties: Copolymerization is a standard method for improving mechanical properties like toughness and flexibility. nih.gov Incorporating a rigid monomer like this compound with a more flexible monomer can produce a material with a balance of stiffness and ductility. The final mechanical profile, including Young's modulus, tensile strength, and elongation at break, is highly dependent on the composition of the copolymer and the interaction between the different polymer segments. nih.govfishersci.sesemanticscholar.org
The following table summarizes the expected influence of copolymerizing this compound with common monomers, based on general principles of polymer science.
| Property | Influence of this compound Incorporation | Rationale |
| Thermal Stability | Increase | High strength of the C-F bond. wikipedia.org |
| Chemical Resistance | Increase | Fluorine atoms provide a protective shield against chemical attack. |
| Mechanical Strength | Potential Increase | The rigid aromatic ring can enhance the stiffness and strength of the polymer backbone. nih.gov |
| Gas Permeability | Potential Increase | Fluorinated polymers often exhibit higher fractional free volume, which can lead to increased gas permeability. sigmaaldrich.comfishersci.caservice.gov.uk |
Research Findings on Analogous Fluorinated Copolymers: Studies on other fluorinated copolymers provide insight into the potential effects of this compound. For instance, research on thermally rearranged (TR) copolymers containing hexafluoroisopropylidene groups has shown that increasing the fluorine content leads to a systematic increase in gas permeability. sigmaaldrich.comfishersci.ca In one study, the CO2 permeability of TR copolymers increased significantly with a higher content of the fluorinated monomer. sigmaaldrich.com Similarly, the mechanical properties of fluorene-based TR copolymers were shown to be tunable via the copolymer ratio, with certain compositions exhibiting excellent flexibility and tensile strength even after thermal treatment. rsc.orgsemanticscholar.org These findings underscore the capacity of fluorinated monomers to impart desirable performance characteristics in copolymers designed for specific applications like gas separation membranes.
Advanced Characterization of Poly 3,4 Difluorostyrene and Its Copolymers
Spectroscopic Analysis of Polymer Structure
Spectroscopic techniques are fundamental in elucidating the chemical structure of poly(3,4-difluorostyrene). By probing the interactions of electromagnetic radiation with the polymer, detailed information about its atomic and molecular composition can be obtained.
NMR spectroscopy is a powerful tool for the structural analysis of fluorinated polymers like poly(this compound). nih.gov
¹H NMR: Proton NMR is used to identify the arrangement of hydrogen atoms in the polymer. fluorine1.ru In the context of styrene-based polymers, the signals from the aromatic protons typically appear in the downfield region (around 6.3-7.2 ppm), while the aliphatic protons of the polymer backbone are found further upfield. polymersource.ca The integration of these signals allows for the calculation of copolymer compositions. polymersource.ca For instance, in a copolymer, the ratio of monomer units can be determined by comparing the integral of characteristic proton signals from each monomer. sigmaaldrich.com
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for characterizing fluoropolymers. ubc.ca It provides information on the chemical environment of the fluorine atoms on the aromatic ring of the this compound units. dntb.gov.ua The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and can be influenced by factors such as the presence of different functional groups in a copolymer. rsc.org Isotopic effects can lead to the observation of carbon satellites in ¹⁹F NMR spectra, where the signal for fluorine atoms bonded to a ¹³C atom is shifted compared to those bonded to a ¹²C atom. nanalysis.com
¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the polymer. nih.gov The chemical shifts of the carbon atoms in the aromatic ring and the polymer backbone can be assigned to specific structural features. universiteitleiden.nl In copolymers, ¹³C NMR can be used to analyze the distribution of monomer units and identify different microstructural sequences. researchgate.net The introduction of fluorine atoms significantly influences the chemical shifts of the attached and neighboring carbon atoms, providing a clear signature for the difluorostyrene (B1617740) units. kpi.ua
The following table summarizes typical NMR data for related polymer structures.
| Nucleus | Polymer Type | Typical Chemical Shift (ppm) | Observed Structural Feature |
| ¹H | Polystyrene | 6.3 - 7.2 | Aromatic Protons |
| 1.0 - 2.5 | Aliphatic Backbone Protons | ||
| ¹⁹F | Fluorinated Aromatic Polymer | Varies | Fluorine on Aromatic Ring |
| ¹³C | Polystyrene | ~145 | Aromatic C-H |
| ~128 | Aromatic C (unsubstituted) | ||
| 40 - 46 | Aliphatic Backbone C |
Note: Specific chemical shifts for poly(this compound) will vary based on solvent, and copolymer composition.
Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups and study the molecular structure of polymers.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the polymer, which excites molecular vibrations. The polymerization of styrene (B11656) monomers can be monitored by the disappearance of the vinyl C=C stretching vibration band, which is typically observed around 1630 cm⁻¹ in the monomer spectrum. researchgate.net The IR spectrum of polystyrene is characterized by peaks corresponding to the aromatic ring and the hydrocarbon backbone. spectroscopyonline.com For poly(this compound), characteristic C-F stretching vibrations would be expected, typically in the 1100-1400 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The strong C=C symmetric stretching of the aromatic ring in polystyrene derivatives appears around 1600 cm⁻¹. researchgate.net Raman spectroscopy can also be used to study the formation of charge carriers (polarons and bipolarons) in doped conjugated polymers. rsc.org Changes in the Raman spectra, such as peak shifts and the appearance of new bands, can indicate structural changes and interactions within the polymer matrix. researchgate.net
UV-Vis spectroscopy probes the electronic transitions within a molecule. up.ac.za For polymers with aromatic rings like poly(this compound), UV-Vis spectra show absorption bands corresponding to π-π* transitions of the aromatic system. researchgate.net The position and intensity of these absorption bands can be influenced by the polymer's conjugation length and the presence of different substituents or chromophores in a copolymer. researchgate.net The introduction of fluorine atoms can cause a shift in the absorption maxima. researchgate.net UV-Vis spectroscopy is also a useful tool for monitoring polymerization reactions and studying the degradation of polymers upon exposure to UV light. researchgate.net
Infrared (IR) and Raman Spectroscopy
Chromatographic Techniques for Molecular Weight and Polydispersity
Determining the molecular weight and its distribution is crucial for understanding the physical and mechanical properties of polymers.
GPC, also known as SEC, is the most common technique for determining the molecular weight distribution of polymers. wikipedia.org The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. wikipedia.orglcms.cz GPC is routinely used to characterize polystyrene and its copolymers, providing essential data on the success of the polymerization process. polymersource.ca For high-temperature analysis of polyolefins, solvents like 1,2,4-trichlorobenzene (B33124) are used. polymerchar.com
The following table illustrates typical data obtained from GPC analysis.
| Parameter | Description | Typical Value for Controlled Polymerization |
| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 11,000 - 110,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.05 - 1.5 |
Thermal Analysis of Polymer Transitions
Thermal analysis techniques are employed to investigate the physical and chemical changes that occur in a polymer as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hitachi-hightech.com This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com The Tg is a characteristic property of amorphous polymers and the amorphous regions of semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com For fluorinated polymers, the introduction of fluorine can significantly alter the thermal properties, often leading to higher melting points compared to their non-fluorinated counterparts. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is used to evaluate the thermal stability of a polymer and to study its decomposition profile. marquette.edu The onset of decomposition and the temperature of maximum decomposition rate are key parameters obtained from TGA. researchgate.net TGA can also be used to estimate the lifetime of a polymer by analyzing the kinetics of its thermal decomposition. tainstruments.com For polystyrene and its derivatives, TGA typically shows a major weight loss step corresponding to the degradation of the polymer backbone. marquette.edu
The following table shows representative thermal properties for polystyrene.
| Thermal Property | Description | Typical Value for Polystyrene |
| Tg (°C) | Glass Transition Temperature | ~100 |
| Decomposition Temperature (°C) | Onset of significant weight loss | ~375 |
Surface Analysis Techniques for Fluorinated Polymer Films
The surface properties of fluorinated polymer films, including those made from poly(this compound), are critical for their application in areas requiring specific wettability, low friction, or biocompatibility. tue.nl A variety of surface-sensitive techniques are employed to analyze the chemical composition and structure of these films.
X-ray Photoelectron Spectroscopy (XPS) is a cornerstone technique for the surface analysis of fluorinated polymers. researchgate.netnipne.ro It provides quantitative elemental composition and information about the chemical bonding states of the elements within the top few nanometers of the surface. nipne.romdpi.com For instance, XPS can distinguish between different fluorine environments, such as C-F, CF2, and CF3 groups, which is crucial for understanding the degree and nature of fluorination. researchgate.net The high resolution of modern XPS instruments allows for the confident separation of electron peaks, enabling the identification of various functional groups. nipne.ro Studies on other fluorinated polymer films have demonstrated the utility of XPS in detecting changes in surface chemistry after modification or degradation. mdpi.com For example, it can reveal the presence of oxygen-containing groups, indicating oxidation alongside fluorination. mdpi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers complementary information to XPS by providing detailed molecular information from the outermost surface layer. researchgate.net It is highly sensitive to the molecular structure and can be used to identify specific polymer fragments and end-groups, offering insights into the polymer's surface organization. researchgate.net
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is another valuable tool for probing the surface chemistry of polymer films. mdpi.comresearchgate.net While generally considered a bulk technique, the ATR configuration enhances its surface sensitivity, allowing for the identification of functional groups present on the polymer surface. researchgate.net For instance, in studies of other fluorinated polymers, ATR-FTIR has been used to confirm the covalent attachment of polymer chains to a surface. researchgate.net
Contact Angle Measurements provide a macroscopic assessment of the surface's wettability and surface energy. tue.nlmdpi.com The hydrophobicity of fluorinated polymer films can be quantified by measuring the contact angle of water and other liquids on the surface. Changes in contact angle can indicate alterations in surface chemistry and topography. researchgate.net
These techniques, often used in combination, provide a comprehensive picture of the surface of poly(this compound) films, which is vital for tailoring their properties for specific applications.
Microscopic Techniques for Morphology
The morphology of poly(this compound) and its copolymers at the micro- and nanoscale significantly influences their physical and mechanical properties. Various microscopic techniques are employed to visualize and characterize the surface topography and internal structure of these materials. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure or morphology of thin polymer films and blends. mdpi.comacs.org To obtain contrast between different phases in a copolymer or polymer blend, staining with heavy elements may be necessary. TEM is particularly useful for visualizing the phase-separated domains in block copolymers, providing information on their size, shape, and distribution. acs.org
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that can provide three-dimensional topographical information about the polymer surface with nanoscale resolution. mdpi.comresearchgate.net Unlike electron microscopy techniques, AFM does not require a conductive coating and can be operated in various environments, including liquid. researchgate.net It is particularly well-suited for characterizing the surface roughness and observing the fine details of the polymer's surface morphology. researchgate.netmdpi.com AFM can also be used in different modes to probe not just topography but also mechanical properties like hardness and adhesion at the nanoscale. researchgate.net
Computational Chemistry and Theoretical Modeling of 3,4 Difluorostyrene Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of 3,4-difluorostyrene.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the case of this compound, DFT studies have been employed to understand its reactivity. The fluorine atoms at the meta and para positions influence the electron density of the aromatic ring, which can favor electrophilic substitution reactions. Computational analyses can quantify these electronic effects, providing valuable information for synthetic applications, such as in the preparation of drug precursors.
DFT calculations are also crucial for understanding the electronic structure and optical absorption spectra of polymers derived from styrene (B11656) analogs, like poly(3,4-ethylenedioxythiophene) (PEDOT). frontiersin.org Similar approaches can be applied to poly(this compound) to predict its electronic behavior. The method helps in elucidating how the monomer's structure and the resulting polymer's conformation affect its properties. frontiersin.org Furthermore, DFT can be used to predict the reactivity of related compounds, such as revealing the electrophilicity and steric effects of 3,4-difluorobenzyl bromide, a potential precursor or byproduct.
The insights from DFT calculations can also aid in predicting the outcomes of copolymerization reactions involving cyclic ketene (B1206846) acetals and vinyl monomers, by providing an understanding of their respective reactivities. rsc.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying molecular systems. mdpi.com These methods have been used to investigate substituted styrenes to separate and evaluate the field and resonance effects of substituents. researchgate.netresearchgate.net For instance, ab initio molecular orbital calculations on 4-substituted styrenes have shown that the charge density difference between the β-vinyl protons can provide a direct theoretical measure of the field effect of a polar substituent. researchgate.netresearchgate.net Similarly, the total substituent-induced π electron density change in styrene offers a theoretical measure of the resonance effect. researchgate.netresearchgate.net
Coupled-cluster (CC) theory is a particularly robust ab initio method for describing many-body systems and is considered one of the most accurate methods for small to medium-sized molecules. wikipedia.orgmaplesoft.comrsc.org It builds upon the Hartree-Fock method by using an exponential cluster operator to account for electron correlation. wikipedia.orgmaplesoft.com While computationally demanding, truncated CC methods like CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (which adds a perturbative treatment of triple excitations) offer a good balance of accuracy and cost for many systems. wikipedia.orgd-nb.info These methods can be applied to this compound to obtain highly accurate predictions of its geometry, electronic energies, and other properties. wikipedia.orgaps.org
The following table summarizes some key aspects of these quantum chemical methods:
| Method | Key Features | Common Applications for Styrene Systems |
| Density Functional Theory (DFT) | Balances computational cost and accuracy. Based on electron density. | Monomer reactivity, electronic structure, predicting reaction outcomes. frontiersin.orgrsc.org |
| Ab Initio Molecular Orbital Theory | Based on first principles, no empirical data. | Evaluating substituent effects (field and resonance). researchgate.netresearchgate.net |
| Coupled-Cluster (CC) Theory | High accuracy for electron correlation. | Precise calculations of molecular properties for small to medium molecules. wikipedia.orgmaplesoft.com |
Density Functional Theory (DFT) Studies of Monomer Reactivity and Electronic Structure
Molecular Dynamics Simulations of Polymerization and Polymer Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net This method is particularly useful for understanding the polymerization process and the resulting behavior of polymer chains. researchgate.net
For polymer systems, MD simulations can model the polymerization process itself. For example, in studies of PEDOT, MD simulations have been used to model in-situ oxidative chemical polymerization to determine properties like chain length, which is otherwise challenging to measure experimentally. Such simulations can reveal how factors like temperature affect the polymerization and the final polymer structure. A similar approach could be applied to the polymerization of this compound to understand how polymerization conditions influence the structure and properties of poly(this compound).
MD simulations are also used to investigate the conformational properties and dynamics of entangled polymer chains. arxiv.org By employing coarse-grained models like the Kremer-Grest model, researchers can study the complex behavior of long polymer chains, which is computationally expensive with full atomistic models. arxiv.org These simulations provide insights into the mechanical and structural properties of the bulk polymer material. Additionally, MD simulations are valuable for studying the interfacial interactions in polymer-bonded explosives, which can provide information on thermal stability and mechanical properties. mdpi.com
Prediction of Monomer and Polymer Properties
Computational methods are increasingly used to predict the properties of both monomers and their resulting polymers, often before they are synthesized. scielo.brscispace.comscielo.br Quantitative structure-property relationship (QSPR) models are a key tool in this area. scielo.br QSPR models aim to find a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest. scielo.br
For polymers, a significant property that can be predicted is the glass transition temperature (Tg). scielo.brscribd.com Various QSPR models have been developed to predict Tg based on the structure of the monomer repeating unit. scielo.br These models can use different approaches, including group contribution methods, where the property is estimated by summing the contributions of individual functional groups within the monomer. scispace.comscielo.brnims.go.jp
The following table shows examples of properties that can be predicted using these computational approaches:
| Property | Prediction Method | Relevance |
| Glass Transition Temperature (Tg) | QSPR, Group Contribution Methods scielo.brscispace.comnims.go.jp | A fundamental characteristic of amorphous polymers. |
| Solubility Parameter | Group Contribution Methods nims.go.jp | Important for processing and application design. |
| Refractive Index | Group Contribution Methods nims.go.jp | Relevant for optical applications. |
| Density | Group Contribution Methods nims.go.jp | A basic physical property. |
Machine Learning Applications in Polymer Informatics and Synthesis Design
Machine learning (ML) is rapidly emerging as a powerful tool in polymer science, a field now often referred to as polymer informatics. gatech.eduosti.gov4spe.orgnih.gov ML algorithms can analyze large datasets to uncover complex structure-property relationships, accelerating the design and discovery of new polymers with desired characteristics. gatech.eduresearchgate.netnih.gov
In polymer informatics, supervised learning is a common approach where an ML model is trained on a dataset of polymers with known properties. osti.gov This trained model can then be used to predict the properties of new, unsynthesized polymers. gatech.eduosti.gov This predictive capability allows for the rapid screening of vast chemical spaces to identify promising candidates for specific applications. gatech.edu Deep neural networks are increasingly being used for these predictions, especially with the growth of available computational and experimental data. gatech.edu
ML is also being applied to synthesis design. beilstein-journals.org By learning from large databases of chemical reactions, ML models can suggest optimal reaction conditions, including catalysts, solvents, and temperatures, for a given transformation. beilstein-journals.orgresearchgate.net This can significantly reduce the amount of empirical experimentation needed to develop efficient synthetic routes. researchgate.net For instance, ML tools can help navigate the complex parameter space of a reaction to optimize for yield and selectivity. researchgate.net The integration of ML with automated robotic platforms is leading to the concept of "self-driving" laboratories for accelerated materials discovery. beilstein-journals.org
Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For polymerization reactions, understanding the mechanism is key to controlling the polymer's structure and properties.
Theoretical studies, including ab initio molecular orbital calculations, can be used to investigate the transition states of reaction pathways. acs.org For example, in electrocyclic reactions, computational methods can determine the relative energies of different pathways, explaining the observed stereochemistry. acs.org
In the context of copolymerization, understanding the reactivity ratios of the monomers is crucial. mdpi.comresearchgate.net These ratios determine the composition of the resulting copolymer. mdpi.com DFT calculations can help in understanding the reactivity of different monomers and predict how they will behave in a copolymerization reaction, guiding the synthesis of materials with specific compositions and properties. rsc.org For instance, DFT can explain why certain monomer pairs lead to alternating copolymers while others result in random or block copolymers. rsc.org
Applications in Functional Materials and Specialized Polymers
Optoelectronic and Electronic Materials
Polymers derived from fluorinated styrenes, including 3,4-difluorostyrene, are explored for their use in electronic and optoelectronic devices. These materials often exhibit desirable properties such as thermal stability and specific electronic characteristics. The electronic and optical properties of difluorostyrenes make them promising for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic solar cells. lookchem.com
Fluorinated polymers are known for their potential as dielectric materials. While specific data on polymers made exclusively from this compound is limited in the provided search results, the broader class of fluorinated polystyrene derivatives is recognized for low dielectric constants. For instance, polymers based on other fluorinated styrenes are investigated as gate dielectric materials in organic thin-film transistors (OTFTs). rsc.org These materials can exhibit low dielectric constants and high thermal stability, which are advantageous for high-frequency applications. The incorporation of fluorine atoms generally leads to non-polar polymers with low dielectric constants and high resistivities. passive-components.eu
Properties of Some Dielectric Polymers:
| Polymer | Dielectric Constant (Approximate) |
|---|---|
| Polystyrene | 2.6 |
| Poly(vinylidene fluoride-co-hexafluoropropylene) | ~12 |
| Poly(ether ketone ketone) | ~3.5 |
This table is for illustrative purposes and includes related polymers to provide context on dielectric properties.
Fluorinated polymers are utilized in optical applications due to their potential for low refractive indices and optical clarity. researchgate.net Polymers derived from fluorinated styrenes can exhibit positive out-of-plane birefringence, making them suitable for use as compensation films (C-plates) in liquid crystal displays (LCDs) to enhance viewing quality. google.com
Dielectric Polymers and Electrets
Biomedical and Pharmaceutical Applications
In the realm of medicinal chemistry, this compound serves as a building block in the synthesis of more complex molecules. It is used in the preparation of pyrazole (B372694) derivatives that act as JNK inhibitors. chemicalbook.com Furthermore, it is a synthetic compound utilized in the manufacture of ticagrelor, an antithrombotic agent. biosynth.com The compound's derivatives have been explored for their potential biological activities, particularly in enzyme inhibition. Biocatalytic processes, which are advantageous for their selectivity and sustainability, have employed this compound in the synthesis of compounds for life sciences applications. srce.hr
Coatings and Surface Modification
The incorporation of fluorine into polymers is a well-established strategy for creating surfaces with low energy. Polymers based on this compound can form stable films with low surface energy, which is beneficial for applications requiring water resistance.
Surfaces modified with fluorinated compounds often exhibit both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. While all oleophobic surfaces are hydrophobic, the reverse is not always true. omega-optical.com The creation of hydrophobic and oleophobic surfaces is critical for self-cleaning applications and protecting surfaces from oils and fingerprints. omega-optical.com Fluoropolymer-based coatings are a common approach to achieving these properties. omega-optical.com The modification of surfaces with fluorinated polymers, such as those that can be derived from this compound, can render them hydrophobic.
Defining Hydrophobicity and Oleophobicity:
| Property | Description | Water Contact Angle | n-Hexadecane Contact Angle |
|---|---|---|---|
| Hydrophobic | Water-repelling | > 90° | Not the primary metric |
Energy Applications
The development of materials for energy storage applications, such as capacitors, is an active area of research. passive-components.eu Polymer-based dielectric composites are desirable for their flexibility, high dielectric strength, and potential for high energy density. passive-components.eu While direct applications of this compound in energy storage are not detailed in the provided results, its role in creating dielectric polymers suggests potential relevance in this field. biosynth.com
Membranes for Fuel Cells
Proton exchange membranes (PEMs) are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode while preventing the crossover of fuel. The industry standard has long been perfluorosulfonic acid (PFSA) membranes, such as Nafion. However, researchers are actively exploring alternatives to address limitations like cost and performance under varied conditions. Fluorinated styrenes, including this compound, are promising candidates for these next-generation membranes.
One successful strategy involves the synthesis of copolymers where a fluorinated styrene (B11656) is a key component. Research has shown that functional fluoropolymers for fuel cell membranes can be created through the direct radical copolymerization of fluoroalkenes with functionalized monomers, such as α,β,β-trifluorostyrenes bearing phosphonic or sulfonic acid groups. wikipedia.org This approach can be adapted for this compound, where it would be copolymerized with a monomer containing the necessary acid functionality to ensure proton conductivity.
Another prevalent method is the radiation-grafting of styrene derivatives onto robust fluoropolymer films like poly(vinylidene fluoride) (PVDF). In this process, a PVDF film is irradiated and then exposed to the styrene monomer, causing it to graft onto the fluoropolymer backbone. The resulting grafted polymer is then sulfonated to introduce proton-conducting sulfonic acid groups. The use of a crosslinking agent like divinylbenzene (B73037) can improve the mechanical and thermal stability of the final membrane. This technique creates a membrane that combines the excellent chemical and thermal stability of the fluoropolymer matrix with the proton-conducting properties of the sulfonated polystyrene grafts. fishersci.ie The incorporation of this compound in place of styrene in this process would further enhance the thermal and oxidative stability of the grafted chains.
Furthermore, research into poly(trifluorostyrene)-based ionomers containing phosphonic acid groups has demonstrated their potential for PEM fuel cells. nih.gov This highlights the viability of using polymers derived from fluorinated styrenes as the primary material for proton exchange, offering an alternative to the traditional PFSA and grafted membrane architectures. nih.gov
Advanced Polymeric Architectures for Specific Functions
The development of controlled polymerization techniques has enabled the synthesis of polymers with complex and well-defined structures, known as advanced or complex polymeric architectures. These include star polymers, block copolymers, and graft (or comb) copolymers. nih.govnih.gov Incorporating this compound into these architectures allows for the precise tuning of material properties for specific functions.
Block Copolymers: These polymers consist of two or more distinct polymer chains (blocks) linked together. nih.gov Using controlled radical polymerization methods, this compound can be polymerized sequentially with other monomers. For example, a block copolymer could be synthesized containing a poly(this compound) segment and a hydrophilic segment. The fluorinated block would provide hydrophobicity, chemical resistance, and thermal stability, while the other block could be designed for functions such as self-assembly into specific nanostructures or providing sites for further chemical modification. nih.govnih.gov
Star Polymers: Star polymers feature multiple polymer chains (arms) radiating from a central core. uni.lu They can be synthesized by using a multifunctional initiator from which the arms grow. By using this compound as the monomer, star polymers with a dense fluorinated periphery can be created. These structures possess unique solution and solid-state properties due to their three-dimensional shape and high density of functional groups at the arm ends. fishersci.beuni.lu
Graft Copolymers: In graft or comb copolymers, polymer chains are attached as side chains to a main polymer backbone. fishersci.ca this compound can be used either in the backbone or as the grafted side chains. For instance, poly(this compound) could be grafted onto a different polymer backbone to impart fluoropolymer properties, such as low surface energy and high stability, to the bulk material. Conversely, other polymer chains could be grafted from a poly(this compound) backbone to introduce new functionalities.
The integration of this compound into these advanced architectures is a powerful strategy for creating multifunctional materials where the properties of different polymer segments can be combined to achieve performance characteristics not attainable with simple linear homopolymers or random copolymers.
Future Research Directions and Emerging Trends
Development of Novel Polymerization Techniques for 3,4-Difluorostyrene
The synthesis of well-defined polymers from this compound necessitates the exploration of advanced polymerization methods. While conventional free-radical polymerization can produce poly(this compound), controlled radical polymerization (CRP) techniques offer superior control over molecular weight, dispersity, and polymer architecture.
Future research is expected to focus on optimizing CRP methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for this compound. researchgate.netfluorine1.ru ATRP, which utilizes a transition-metal catalyst, has been successfully employed for the polymerization of other fluorinated styrenes, suggesting its potential applicability to this compound. acs.orgacs.orgresearchgate.net Key areas of investigation would include the selection of appropriate initiators, catalyst systems, and reaction conditions to achieve high conversion rates and low polydispersity indices (PDI). cmu.edu
RAFT polymerization is another versatile CRP technique that is tolerant of a wide range of functional groups and reaction conditions, making it suitable for creating complex polymer architectures. fluorine1.ruresearchgate.netmdpi.com The development of novel RAFT agents specifically designed for fluorostyrenes could lead to the synthesis of well-defined homopolymers and block copolymers of this compound with predictable molecular weights. sigmaaldrich.comsigmaaldrich.com
Table 1: Potential Controlled Radical Polymerization Techniques for this compound
| Polymerization Technique | Key Advantages for this compound | Potential Research Focus |
| Atom Transfer Radical Polymerization (ATRP) | Precise control over molecular weight and architecture. | Optimization of catalyst/ligand systems; Investigation of initiator efficiency. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Wide tolerance of functional groups; Ability to create complex architectures. | Design of novel RAFT agents; Kinetic studies of polymerization. |
| Nitroxide-Mediated Polymerization (NMP) | Metal-free system. | Development of efficient nitroxide mediators for fluorostyrenes. |
Exploration of New Copolymer Systems with this compound
Copolymerization of this compound with other monomers presents a vast landscape for creating materials with a unique combination of properties. vedantu.comwikipedia.org The fluorine atoms in this compound can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting copolymers. researchgate.net
Future research will likely explore the synthesis of various types of copolymers, including random, alternating, block, and graft copolymers. libretexts.org Block copolymers, in particular, are of interest for their ability to self-assemble into ordered nanostructures. mdpi.com For example, block copolymers of this compound and a hydrophilic monomer could lead to amphiphilic materials with applications in drug delivery or as surfactants.
The investigation of copolymerization with a wide range of comonomers, such as styrenes, acrylates, and methacrylates, will be crucial. google.comsioc-journal.cn Understanding the reactivity ratios of this compound with different comonomers will be essential for controlling the copolymer composition and properties. nih.gov
Table 2: Potential Comonomers for Copolymerization with this compound
| Comonomer Class | Potential Properties of the Copolymer | Example Comonomers |
| Styrenics | Tunable refractive index and thermal properties. | Styrene (B11656), 4-methylstyrene |
| Acrylates | Enhanced flexibility and adhesion. | Methyl acrylate, Butyl acrylate |
| Methacrylates | Increased glass transition temperature and mechanical strength. | Methyl methacrylate (B99206), Glycidyl methacrylate |
| Other Fluorinated Monomers | Enhanced hydrophobicity and chemical resistance. | Pentafluorostyrene, Vinylidene fluoride |
Advanced Characterization Methodologies
A thorough understanding of the structure-property relationships of poly(this compound) and its copolymers requires the use of advanced characterization techniques. While standard methods like Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) provide basic information on molecular weight and thermal transitions, more sophisticated methods are needed for detailed structural analysis.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) and three-dimensional (3D) techniques, will be instrumental in elucidating the microstructure of these polymers. ohiolink.edu Techniques such as 19F NMR are particularly powerful for fluoropolymers, providing detailed information about the local environment of the fluorine atoms. acs.orgacs.orgresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal detailed information about the connectivity and stereochemistry of the polymer chains.
Other advanced techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition of films made from these polymers, which is crucial for applications where surface properties are important. acs.org
Integration of Computational and Experimental Approaches
The integration of computational modeling with experimental work can significantly accelerate the design and development of new polymers based on this compound. researchgate.netnih.gov Computational chemistry can provide valuable insights into polymerization mechanisms, polymer properties, and material performance, thereby guiding experimental efforts. acs.orgresearchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound and its behavior in polymerization reactions. mdpi.commdpi.com Molecular dynamics (MD) simulations can be employed to predict the bulk properties of the resulting polymers, such as their glass transition temperature, mechanical strength, and morphology. torontomu.ca
Furthermore, computational fluid dynamics (CFD) can be used to model and optimize polymerization reactor conditions, ensuring efficient and controlled synthesis on a larger scale. acs.org The use of machine learning algorithms to analyze large datasets from both computational and experimental studies can help to identify complex structure-property relationships and guide the discovery of new materials with desired characteristics. nih.gov
Sustainable Synthesis and Polymerization Strategies
In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on developing more sustainable synthesis and polymerization processes. chemrxiv.orgpnas.orgnih.govresearchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous substances. cinz.nzyork.ac.uk
The development of biocatalytic or enzymatic polymerization methods for fluorinated monomers is a long-term goal that could offer a more environmentally friendly alternative to traditional chemical catalysis. york.ac.uk The use of greener solvents, such as supercritical carbon dioxide or water-based systems, for the polymerization of this compound is another important area of research. researchgate.netmdpi.com The synthesis of polymers from renewable feedstocks is a key principle of green chemistry, and exploring bio-based routes to this compound or its comonomers could significantly improve the sustainability of the resulting materials. specificpolymers.com
Moreover, designing polymers for recyclability or biodegradability will be a critical aspect of future research, aiming to create a circular economy for these advanced materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
